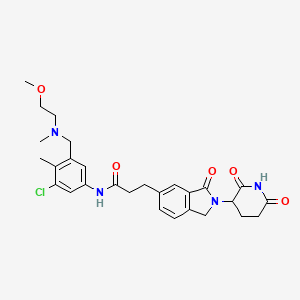

GSPT1 degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H33ClN4O5 |

|---|---|

Molecular Weight |

541.0 g/mol |

IUPAC Name |

N-[3-chloro-5-[[2-methoxyethyl(methyl)amino]methyl]-4-methylphenyl]-3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]propanamide |

InChI |

InChI=1S/C28H33ClN4O5/c1-17-20(15-32(2)10-11-38-3)13-21(14-23(17)29)30-25(34)8-5-18-4-6-19-16-33(28(37)22(19)12-18)24-7-9-26(35)31-27(24)36/h4,6,12-14,24H,5,7-11,15-16H2,1-3H3,(H,30,34)(H,31,35,36) |

InChI Key |

BSFAJHWUNIDRJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)NC(=O)CCC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2)CN(C)CCOC |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of GSPT1 in Orchestrating Eukaryotic Translation Termination

A Technical Guide for Researchers and Drug Development Professionals

Abstract

G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a multifunctional protein that plays a central role in the fidelity and efficiency of protein synthesis. As a key component of the translation termination complex, GSPT1 collaborates with eRF1 to ensure the accurate release of newly synthesized polypeptides at stop codons. Beyond this canonical function, GSPT1 is implicated in critical cellular processes including ribosome recycling, nonsense-mediated mRNA decay (NMD), and cell cycle regulation. Dysregulation of GSPT1 has been linked to various cancers, making it an attractive target for novel therapeutic interventions. This technical guide provides an in-depth exploration of the molecular mechanisms of GSPT1 in translation termination, its involvement in associated signaling pathways, and detailed methodologies for its study.

The Core Mechanism of GSPT1 in Translation Termination

Translation termination in eukaryotes is a highly regulated process that ensures the release of the nascent polypeptide chain upon encountering a stop codon (UAA, UAG, or UGA) in the ribosomal A-site. This process is primarily mediated by a ternary complex consisting of two eukaryotic release factors, eRF1 and eRF3 (GSPT1), and GTP.[1][2]

GSPT1, a GTPase, forms a complex with eRF1, which is responsible for recognizing the stop codon.[3] The GSPT1-GTP-eRF1 complex then binds to the ribosome.[1] Upon successful stop codon recognition by eRF1, GSPT1 hydrolyzes its bound GTP to GDP.[3] This GTP hydrolysis is a critical step that induces a conformational change in the ribosome and eRF1, leading to the release of the completed polypeptide chain. Following peptide release, GSPT1-GDP and eRF1 are dissociated from the ribosome, a crucial step for subsequent ribosome recycling.

GSPT1's Role in Ribosome Recycling

Following the release of the nascent polypeptide, the ribosome must be disassembled from the mRNA and tRNA to participate in a new round of translation. This process, known as ribosome recycling, is crucial for maintaining a pool of active ribosomes. In eukaryotes, this process is facilitated by the ATP-binding cassette protein E1 (ABCE1). After peptide release and the dissociation of GSPT1-GDP, ABCE1 binds to the post-termination complex. The binding of ABCE1, in conjunction with other factors, promotes the splitting of the 80S ribosome into its 40S and 60S subunits, thereby releasing the mRNA and deacylated tRNA. This action ensures the availability of ribosomal subunits for subsequent rounds of translation initiation.

Involvement of GSPT1 in Signaling Pathways

GSPT1 is not only a core component of the translation machinery but also a node in various signaling pathways that impact cell fate and function.

Nonsense-Mediated mRNA Decay (NMD)

NMD is a surveillance pathway that degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins. The recognition of a PTC involves the SURF (SMG1-UPF1-eRF1-eRF3) complex, which includes GSPT1. Upon PTC recognition, the kinase SMG1 phosphorylates the NMD factor UPF1. This phosphorylation event triggers a cascade that leads to the recruitment of decay factors and the subsequent degradation of the aberrant mRNA.

Rac1-GSPT1 Signaling Pathway

Recent studies have unveiled a novel signaling axis involving Rac1 and GSPT1, particularly in the context of astrogliosis following central nervous system injury. In astrocytes, the activation of the small GTPase Rac1 leads to an increase in GSPT1 expression. This upregulation of GSPT1 is associated with accelerated cell cycle progression, specifically the G1 to S phase transition. This pathway highlights a role for GSPT1 in cell proliferation and tissue response to injury, independent of its direct function in translation termination.

GSK-3β Signaling Pathway

In certain cancers, such as colon cancer, GSPT1 has been shown to negatively regulate the Glycogen Synthase Kinase 3β (GSK-3β) signaling pathway. GSPT1 can promote the degradation of GSK-3β, a kinase that plays a role in cell cycle control. By reducing GSK-3β levels, GSPT1 can indirectly lead to the upregulation of proteins like Cyclin D1, which are critical for the G1 to S phase transition, thereby promoting cell proliferation.

GSPT1 as a Therapeutic Target

The essential role of GSPT1 in protein synthesis and cell cycle progression has made it a compelling target for cancer therapy. The development of molecular glue degraders, such as CC-885 and CC-90009, has demonstrated the therapeutic potential of targeting GSPT1. These compounds induce the degradation of GSPT1 by recruiting it to the CRL4-CRBN E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. The loss of GSPT1 impairs translation termination, activates the integrated stress response, and ultimately leads to apoptosis in cancer cells.

Quantitative Data on GSPT1 Degraders

The following tables summarize key quantitative data for the GSPT1 degraders CC-885 and CC-90009.

Table 1: Anti-proliferative Activity of GSPT1 Degraders in AML Cell Lines

| Compound | Cell Line Panel | IC50 Range (nM) | Reference |

| CC-90009 | 11 Human AML Cell Lines | 3 - 75 | |

| CC-885 | Various Cancer Cell Lines | Potent Cytotoxicity Reported |

Table 2: Degradation Potency of GSPT1 Degraders

| Compound | Cell Line | DC50 (nM) at 4h | Dmax at 4h (%) | Reference |

| Compound 6 (analogue) | MV4-11 | 9.7 | ~90 | |

| Compound 7 (analogue) | MV4-11 | >1000 | 60 |

Experimental Protocols

In Vitro Translation Termination Assay

This assay is designed to measure the efficiency of translation termination by monitoring the read-through of a stop codon.

Principle: A reporter construct is used which contains a primary reporter gene (e.g., luciferase) followed by a stop codon and a second, out-of-frame reporter gene. Under normal conditions, translation terminates at the stop codon, and only the first reporter is produced. Impairment of translation termination, for instance, due to the depletion or inhibition of GSPT1, results in read-through of the stop codon and translation of the second reporter. The ratio of the expression of the second reporter to the first provides a quantitative measure of termination efficiency.

Protocol Overview:

-

Construct Design: Engineer a bicistronic reporter plasmid with a primary reporter (e.g., Renilla luciferase) followed by a stop codon (UAG, UAA, or UGA) and a secondary reporter (e.g., Firefly luciferase) in a different reading frame.

-

Cell Transfection: Transfect the reporter plasmid into the cells of interest.

-

Compound Treatment: Treat the transfected cells with the GSPT1-targeting compound or vehicle control for a specified duration.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the activity of both luciferases using a dual-luciferase reporter assay system.

-

Data Analysis: Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity. An increase in this ratio indicates impaired translation termination.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful technique to obtain a genome-wide snapshot of translation by deep sequencing of ribosome-protected mRNA fragments.

Principle: This method allows for the precise mapping of ribosome positions on mRNA transcripts. Cells are treated with a translation inhibitor to freeze ribosomes on the mRNA. The unprotected mRNA is then digested with RNase, leaving behind ribosome-protected fragments (RPFs). These RPFs are isolated, converted to a cDNA library, and sequenced. The resulting data provides a quantitative measure of translation for each gene.

Protocol Overview:

-

Cell Lysis and Ribosome Stalling: Lyse cells in the presence of a translation inhibitor (e.g., cycloheximide) to stabilize ribosome-mRNA complexes.

-

Nuclease Footprinting: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Monosome Isolation: Isolate the 80S monosomes (containing the RPFs) by sucrose (B13894) density gradient ultracentrifugation.

-

RPF Extraction: Extract the RPFs from the isolated monosomes.

-

Library Preparation:

-

Ligate a 3' adapter to the RPFs.

-

Perform reverse transcription to generate cDNA.

-

Circularize the cDNA and then linearize it at a different site.

-

PCR amplify the library.

-

-

Deep Sequencing: Sequence the prepared library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the transcriptome to determine the ribosome occupancy for each gene.

Co-immunoprecipitation (Co-IP) for GSPT1-eRF1 Interaction

Co-IP is used to study protein-protein interactions in vivo. This protocol can be adapted to investigate the interaction between GSPT1 and eRF1.

Principle: An antibody specific to a "bait" protein (e.g., GSPT1) is used to pull down the bait protein and any interacting "prey" proteins (e.g., eRF1) from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.

Protocol Overview:

-

Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the bait protein (anti-GSPT1) overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both the bait (GSPT1) and the prey (eRF1) proteins.

Conclusion

GSPT1 is a master regulator of translation termination with far-reaching implications for cellular homeostasis. Its integral role in ribosome recycling, NMD, and key signaling pathways underscores its importance in both normal physiology and disease states, particularly cancer. The development of GSPT1-targeted therapies, such as molecular glue degraders, represents a promising new frontier in oncology. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complexities of GSPT1 function and to accelerate the development of novel therapeutics that exploit its vulnerabilities.

References

- 1. benchchem.com [benchchem.com]

- 2. A novel role of the mammalian GSPT/eRF3 associating with poly(A)-binding protein in Cap/Poly(A)-dependent translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

GSPT1: A Pivotal Therapeutic Target in Modern Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

G1 to S phase transition 1 (GSPT1), an essential protein in the regulation of protein synthesis and cell cycle progression, has emerged as a compelling therapeutic target in oncology. Its frequent dysregulation in various malignancies, coupled with the development of novel therapeutic modalities designed to modulate its function, has placed GSPT1 at the forefront of innovative cancer treatment strategies. This technical guide provides a comprehensive overview of GSPT1's role in cancer, the mechanisms of action of GSPT1-targeting agents, and detailed experimental protocols for its investigation.

Introduction to GSPT1

GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a multifaceted protein with critical cellular functions. It is a key component of the translation termination complex, where it works in concert with eRF1 to ensure the accurate termination of protein synthesis at stop codons.[1] Beyond its role in translation, GSPT1 is also implicated in the G1 to S phase transition of the cell cycle, a crucial checkpoint for cell proliferation.[2][3] Given these fundamental roles, it is unsurprising that aberrant GSPT1 activity is linked to the uncontrolled growth characteristic of cancer cells.[4][5]

GSPT1's Role in Oncogenesis and Key Signaling Pathways

The overexpression of GSPT1 has been documented in a range of cancers, including colon, liver, gastric, and breast cancers, as well as glioblastoma and acute myeloid leukemia (AML). This upregulation is often associated with tumor progression and poor patient prognosis. GSPT1 promotes oncogenesis through several mechanisms and is involved in multiple signaling pathways.

Regulation of Cell Cycle and Proliferation

In cancer cells, GSPT1 has been shown to influence the ubiquitination of GSK-3β by binding to TRIM4. This interaction leads to the degradation of GSK-3β, a key regulator of cyclin D1. The subsequent increase in cyclin D1 levels promotes the transition from the G1 to the S phase of the cell cycle, thereby driving cell proliferation. Silencing GSPT1 has been demonstrated to increase the expression of GSK-3β, p21, and p27, while decreasing levels of CyclinD1, CDK4/6, cyclinE, and CDK2, ultimately leading to cell cycle arrest.

Involvement in Translation Termination and Nonsense-Mediated Decay (NMD)

As a translation termination factor, GSPT1's primary role is to ensure the fidelity of protein synthesis. In cancer, upregulated GSPT1 can contribute to "tumor translational addiction," where cancer cells become highly dependent on efficient protein synthesis to maintain their rapid growth and survival. This is particularly relevant in cancers driven by oncogenes like MYC. Furthermore, GSPT1 is a component of the SURF complex, which is involved in nonsense-mediated mRNA decay (NMD), a surveillance pathway that degrades mRNAs containing premature termination codons. In the context of cancer, NMD may degrade the mRNA of tumor suppressor genes, promoting tumor immune escape.

Regulation of Apoptosis

GSPT1 also plays a role in apoptosis, or programmed cell death. Under cellular stress conditions, such as endoplasmic reticulum (ER) stress, GSPT1 can influence the expression of apoptosis regulators, ultimately leading to cell death. The degradation of GSPT1 has been shown to induce potent tumoricidal activity and apoptosis, particularly in hematological malignancies like AML. This apoptotic response is often mediated through the activation of the integrated stress response pathway.

Therapeutic Strategies Targeting GSPT1

The critical role of GSPT1 in cancer has spurred the development of therapeutic agents aimed at inhibiting its function or promoting its degradation.

GSPT1 Inhibitors

GSPT1 inhibitors are a class of drugs that bind to the GSPT1 protein and block its activity. By doing so, they disrupt the cell cycle and protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. These inhibitors have shown promise in preclinical studies and are being investigated for their potential to overcome resistance to conventional chemotherapies.

GSPT1 Degraders: Molecular Glues and PROTACs

A particularly innovative approach to targeting GSPT1 involves targeted protein degradation. This is achieved through the use of "molecular glue" degraders or Proteolysis Targeting Chimeras (PROTACs). These molecules are designed to bring GSPT1 into proximity with an E3 ubiquitin ligase, most commonly Cereblon (CRBN), which is part of the CRL4-CRBN complex. This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.

One of the most well-studied GSPT1 degraders is CC-90009 , a novel cereblon E3 ligase modulator. CC-90009 selectively targets GSPT1 for degradation, leading to potent anti-proliferative and pro-apoptotic effects in AML cell lines and patient-derived blasts.

Quantitative Data on GSPT1-Targeting Compounds

The following tables summarize key quantitative data for representative GSPT1-targeting compounds from preclinical studies.

Table 1: Anti-proliferative Activity of GSPT1 Degrader CC-90009 in AML Cell Lines

| Cell Line | IC50 (nM) |

| MOLM-13 | 3 - 75 |

| MV4-11 | 3 - 75 |

| KG-1 | 3 - 75 |

| HL-60 | 3 - 75 |

| OCI-AML2 | 3 - 75 |

| OCI-AML3 | 3 - 75 |

| U937 | 3 - 75 |

| THP-1 | 3 - 75 |

| KASUMI-1 | 3 - 75 |

| EOL-1 | 3 - 75 |

| Data represents the range of IC50 values observed across 10 out of 11 tested AML cell lines. |

Table 2: In Vivo Efficacy of a GSPT1 Molecular Glue Degrader (MRT-2359) in a NSCLC Xenograft Model

| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) |

| MRT-2359 | 1 | Significant |

| Qualitative description of significant anti-tumor activity was reported. |

Key Experimental Protocols

This section provides an overview of essential experimental methodologies for studying GSPT1.

Western Blotting for GSPT1 Degradation

Principle: Western blotting is used to detect and quantify the levels of GSPT1 protein in cell lysates following treatment with a degrader.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of the GSPT1 degrader for a specified time course. Include a vehicle-treated control.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein from each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of GSPT1 degradation relative to the loading control.

Co-Immunoprecipitation (Co-IP) to Confirm GSPT1-CRBN Interaction

Principle: Co-IP is used to demonstrate the interaction between GSPT1 and the E3 ligase component CRBN in the presence of a molecular glue degrader.

Protocol:

-

Cell Treatment: Treat cells with the GSPT1 degrader and a proteasome inhibitor (e.g., MG132) for 4-6 hours to prevent the degradation of the formed complex.

-

Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the lysate with an antibody against either GSPT1 or CRBN overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

-

Washing and Elution: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in Laemmli buffer.

-

Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against both GSPT1 and CRBN to confirm their co-precipitation.

CRISPR-Cas9 Screening for Resistance/Sensitivity to GSPT1 Degraders

Principle: Genome-wide or targeted CRISPR-Cas9 screens can identify genes whose loss confers resistance or sensitivity to GSPT1 degraders, providing insights into the mechanism of action and potential resistance pathways.

Protocol:

-

sgRNA Library Transduction: Transduce a population of cancer cells with a pooled sgRNA library targeting the human genome or a specific set of genes.

-

Drug Selection: Treat the transduced cell population with the GSPT1 degrader at a concentration that results in significant cell killing. A parallel untreated population is maintained as a control.

-

Genomic DNA Extraction and Sequencing: After a period of selection, harvest the surviving cells and extract their genomic DNA. Amplify the sgRNA-encoding regions by PCR and subject them to next-generation sequencing.

-

Data Analysis: Compare the sgRNA representation in the treated versus untreated populations. Genes whose sgRNAs are enriched in the treated population are potential resistance genes, while those that are depleted may represent sensitizer (B1316253) genes. For example, a CRISPR screen identified that loss of components of the ILF2/3 heterodimeric complex and activation of the mTOR pathway can confer resistance to CC-90009.

GST Pull-Down Assay for Protein-Protein Interactions

Principle: A GST pull-down assay is an in vitro method to confirm a direct physical interaction between two proteins.

Protocol:

-

Protein Expression and Purification: Express a GST-tagged "bait" protein (e.g., GSPT1) in E. coli and purify it using glutathione-agarose beads.

-

Preparation of "Prey" Protein Lysate: Prepare a cell lysate containing the "prey" protein of interest from a relevant cell line.

-

Incubation: Incubate the purified GST-GSPT1 bound to the glutathione-agarose beads with the cell lysate containing the prey protein. A control with GST alone should be included.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the GST-GSPT1 and any interacting proteins from the beads. Analyze the eluate by SDS-PAGE and Western blotting with an antibody against the prey protein to confirm the interaction.

Visualizing GSPT1-Related Pathways and Workflows

Signaling Pathway of GSPT1 in Cancer Cell Proliferation

Caption: GSPT1's role in promoting cell cycle progression.

Mechanism of Action of GSPT1 Molecular Glue Degraders

Caption: Mechanism of GSPT1 degradation by molecular glues.

Experimental Workflow for Western Blotting

Caption: Workflow for GSPT1 Western blotting.

Conclusion and Future Directions

GSPT1 represents a highly promising therapeutic target in oncology. Its central role in protein synthesis and cell cycle control, combined with its overexpression in numerous cancers, provides a strong rationale for the development of GSPT1-targeted therapies. The advent of novel therapeutic modalities, particularly molecular glue degraders, has opened up new avenues for treating cancers that are dependent on GSPT1. Future research will likely focus on expanding the clinical development of GSPT1 degraders, identifying predictive biomarkers to select patients most likely to respond, and exploring combination therapies to overcome potential resistance mechanisms. The continued investigation of GSPT1 and its associated pathways will undoubtedly contribute to the advancement of precision oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]

- 4. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]

- 5. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Undruggable Target: A Technical Guide to the Discovery and Targeting of GSPT1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overcoming the "Undruggable" Barrier: The Rise of Molecular Glues

The classification of GSPT1 as "undruggable" was challenged with the emergence of a novel therapeutic modality known as targeted protein degradation (TPD). This approach does not inhibit a protein's function directly but instead hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate the target protein entirely.

Molecular glues are small molecules that act as chemical inducers of proximity, facilitating the interaction between a target protein and an E3 ubiquitin ligase. In the case of GSPT1, molecular glues like CC-90009 bind to the Cereblon (CRBN) E3 ligase and GSPT1 simultaneously. This induced proximity forms a ternary complex, leading to the ubiquitination of GSPT1, which marks it for destruction by the proteasome. This mechanism has proven effective in degrading GSPT1 and inducing apoptosis in cancer cells.

Quantitative Data Presentation

The following tables summarize the quantitative data for key GSPT1 molecular glue degraders, providing a comparative view of their potency and efficacy.

Table 1: Anti-proliferative Activity of GSPT1 Degraders

| Compound | Cell Line(s) | Assay Type | IC50 | Citation(s) |

| CC-90009 | 10 of 11 human AML cell lines | Antiproliferative | 3 - 75 nM | |

| TD-522 | KG-1 | Antiproliferative | 0.5 nM | |

| TMD-8 | Antiproliferative | 5.2 nM | ||

| GSPT1 degrader-8 | HL-60 | Cell Viability | 10 nM | |

| GSPT1 degrader-9 | HL-60 | Cell Viability | 9.2 nM | |

| LYG-409 | KG-1 | Antiproliferative | 9.50 nM | |

| GSPT1 degrader-4 | CAL51 | Proliferation | 39 nM | |

| GSPT1 degrader-16 | MM1.S | Antiproliferative | 2 nM |

Table 2: GSPT1 Degradation Potency

| Compound | Cell Line | Time Point | DC50 | Dmax | Citation(s) |

| Compound 6 (SJ6986) | MV4-11 | 24h | 2.1 nM | >90% | |

| Compound 7 | MV4-11 | 24h | 10 nM | 90% | |

| CC-90009 | MV4-11 | 24h | 1.6 nM | >90% | |

| LYG-409 | KG-1 | - | 7.87 nM | - | |

| GSPT1 degrader-4 | - | - | 25.4 nM | - | |

| GSPT1 degrader-11 | - | - | 67.7 nM | 97% |

Table 3: In Vivo Efficacy and Pharmacokinetics of a Representative GSPT1 Degrader

| Compound | Model | Dosing | Efficacy | Pharmacokinetics (Mouse) | Citation(s) |

| Representative Degrader | CDX Model | 3 mg/kg PO | Comparable to MRT-2359 | Oral Bioavailability: 55%, Cmax: 0.78 µM, t1/2: 2.3 hours |

Signaling Pathways and Mechanism of Action

The degradation of GSPT1 initiates a cascade of cellular events, ultimately leading to cancer cell death. The following diagrams illustrate the key signaling pathways and the mechanism of action of GSPT1-targeting molecular glues.

Caption: GSPT1 signaling in normal translation termination and its disruption by molecular glue degraders.

Caption: Stepwise mechanism of GSPT1 degradation mediated by a molecular glue.

Experimental Protocols

The characterization of GSPT1 degraders involves a series of key experiments to validate their mechanism of action and cellular effects.

Experimental Workflow

Caption: A typical experimental workflow for characterizing GSPT1 molecular glue degraders.

Cell-Based GSPT1 Degradation Assay (Western Blot)

Objective: To quantify the reduction of endogenous GSPT1 protein levels in cells following treatment with a degrader.

Methodology:

-

Cell Culture and Treatment: Seed cancer cell lines (e.g., MV4-11, KG-1) in appropriate culture plates. Treat cells with a dose range of the GSPT1 degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with a primary antibody specific for GSPT1. A loading control antibody (e.g., GAPDH, β-actin, or Vinculin) must be used.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software. Normalize GSPT1 band intensity to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Cell Viability Assay

Objective: To measure the anti-proliferative effect of GSPT1 degradation on cancer cells.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader. Include a vehicle control.

-

Incubation: Incubate the plates for a standard period, typically 72 hours, under normal cell culture conditions.

-

Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures cellular ATP levels.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Ternary Complex Formation Assay (TR-FRET)

Objective: To provide direct biochemical evidence that the degrader induces the proximity of GSPT1 and the E3 ligase (CRBN).

Methodology:

-

Reagents:

-

His-tagged recombinant GSPT1 protein.

-

GST-tagged recombinant CRBN/DDB1 complex.

-

GSPT1 degrader compound.

-

Terbium (Tb)-conjugated anti-His antibody (donor fluorophore).

-

d2-conjugated anti-GST antibody (acceptor fluorophore).

-

TR-FRET assay buffer.

-

-

Assay Procedure:

-

In a low-volume 384-well plate, add the recombinant proteins, the degrader compound at various concentrations, and the labeled antibodies.

-

Incubate the plate at room temperature to allow complex formation.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal on a compatible plate reader by exciting the donor (Tb) and measuring emission from both the donor and the acceptor (d2).

-

Calculate the FRET ratio. An increase in the FRET signal with increasing degrader concentration indicates the formation of the GSPT1-degrader-CRBN ternary complex.

-

On-Target Validation via Rescue Experiment

Objective: To confirm that the observed cellular phenotype (e.g., cell death) is a direct result of GSPT1 degradation and not off-target effects.

Methodology:

-

Construct Generation: Create a lentiviral expression vector containing the coding sequence for GSPT1 with a point mutation that renders it resistant to degrader-induced binding to CRBN (e.g., G575N), while preserving its normal function. An empty vector control should also be prepared.

-

Cell Line Generation: Transduce the target cancer cell line (e.g., MV4-11) with the lentivirus to create stable cell lines expressing either the degradation-resistant GSPT1 mutant or the empty vector control.

-

Validation of Expression: Confirm the expression of the mutant GSPT1 via Western blot.

-

Phenotypic Assay: Perform a cell viability assay as described above on the parental, empty vector, and rescue cell lines.

-

Data Analysis: If the degrader's anti-proliferative effect is abrogated in the cells expressing the resistant GSPT1 mutant compared to the control cells, it confirms that the drug's activity is on-target.

Conclusion

The journey of GSPT1 from an "undruggable" protein to a clinically relevant cancer target exemplifies the transformative power of innovative therapeutic platforms. The development of molecular glue degraders has not only provided a tool to eliminate GSPT1 but has also opened a new chapter in drug discovery, offering a strategy to target other challenging proteins previously beyond the reach of conventional pharmacology. The continued exploration of GSPT1 degraders, focusing on enhancing selectivity and oral bioavailability, holds significant promise for the future of precision oncology.

References

An In-depth Technical Guide to the Mechanism of Action of GSPT1 Molecular Glue Degraders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation has emerged as a transformative therapeutic modality, enabling the pharmacological intervention of previously "undruggable" proteins. Among the notable successes in this field are GSPT1 (G1 to S phase transition 1) molecular glue degraders. These small molecules hijack the cellular ubiquitin-proteasome system to induce the selective degradation of GSPT1, a key regulator of protein translation termination. Dysregulation of GSPT1 is implicated in various malignancies, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of GSPT1 molecular glue degraders, detailing the key molecular events, experimental methodologies for their characterization, and quantitative data for prominent compounds.

Introduction to GSPT1 and its Role in Cancer

GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a GTP-binding protein that plays a crucial role in the termination of protein synthesis.[1][2] It forms a complex with eRF1 to recognize stop codons on mRNA, leading to the release of the nascent polypeptide chain from the ribosome.[3][4][5] Beyond its canonical role in translation, GSPT1 is involved in cell cycle progression, particularly the G1 to S phase transition, and has been identified as a promoter of malignant phenotypes in various cancers, including acute myeloid leukemia (AML) and MYC-driven solid tumors. The upregulation of GSPT1 in cancer cells can lead to translational addiction, supporting the high protein synthesis demands of rapidly proliferating tumor cells.

The Molecular Mechanism of GSPT1 Degradation

GSPT1 molecular glue degraders operate by inducing proximity between GSPT1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. The key E3 ligase hijacked by these degraders is Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.

The degradation process can be broken down into the following key steps:

-

Binding to CRBN: The molecular glue degrader first binds to a specific pocket on CRBN.

-

Ternary Complex Formation: The binding of the degrader to CRBN creates a new protein-protein interaction surface, which is then recognized by GSPT1, leading to the formation of a stable ternary complex (GSPT1-degrader-CRBN).

-

Ubiquitination: The formation of this ternary complex brings GSPT1 into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of GSPT1.

-

Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

The degradation of GSPT1 leads to impaired translation termination, triggering the integrated stress response (ISR) and ultimately inducing TP53-independent apoptosis in cancer cells.

Quantitative Data for GSPT1 Molecular Glue Degraders

The potency and efficacy of GSPT1 degraders are typically characterized by their half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and their effect on cell viability (IC50). The following tables summarize key quantitative data for several well-characterized GSPT1 molecular glue degraders.

| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| LYG-409 | KG-1 | 7.87 | >90 | |

| MV4-11 | 16 | >90 | ||

| Molm-13 | 90 | >90 | ||

| CC-885 | MOLM13 | - | >90 (at 100 nM) | |

| CC-90009 | AML Cell Lines (avg) | - | - | |

| MRT-2359 | Tumor Biopsies | - | ~60 | |

| Compound 6 (SJ6986) | MV4-11 (4h) | 9.7 | ~90 | |

| MV4-11 (24h) | 2.1 | >90 | ||

| Compound 7 | MV4-11 (24h) | 10 | 90 | |

| Compound 34f | KG-1 | 0.269 | >95 | |

| GSPT1 degrader-4 (3) | - | 25.4 | - | |

| GSPT1 degrader-6 (8) | - | 13 | - | |

| GSPT1 degrader-11 | - | 67.7 | 97 |

| Degrader | Cell Line | IC50 (nM) | Reference |

| LYG-409 | KG-1 | 9.50 | |

| MV4-11 | 8 | ||

| CC-90009 | AML Cell Lines (avg) | ~21 | |

| SJ6986 | MV4-11 | 1.5 | |

| MHH-CALL-4 | 0.4 | ||

| GSPT1 degrader-4 (3) | CAL51 | 39 |

Experimental Protocols for Characterization of GSPT1 Degraders

A thorough characterization of GSPT1 molecular glue degraders involves a series of biochemical and cell-based assays to confirm their mechanism of action and quantify their activity.

Ternary Complex Formation Assays

These assays are crucial to demonstrate the degrader-induced proximity between GSPT1 and CRBN.

-

Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Terbium) conjugated to one protein (e.g., His-tagged GSPT1 via an anti-His-Tb antibody) and an acceptor fluorophore (e.g., d2) conjugated to the other protein (e.g., GST-tagged CRBN/DDB1 via an anti-GST-d2 antibody). A FRET signal is generated only when the two proteins are in close proximity, as induced by the molecular glue.

-

Protocol Outline:

-

Prepare serial dilutions of the GSPT1 degrader.

-

In a 384-well plate, add the diluted degrader.

-

Add a solution containing His-GSPT1 and GST-CRBN/DDB1 complex.

-

Add a solution containing Anti-His-Tb and Anti-GST-d2 antibodies.

-

Incubate at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and measuring emission at ~620 nm (donor) and ~665 nm (acceptor).

-

-

Principle: This bead-based assay uses donor and acceptor beads that are brought into proximity by the formation of the ternary complex. Laser excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, triggering a chemiluminescent signal.

-

Protocol Outline:

-

Prepare serial dilutions of the GSPT1 degrader.

-

In a 384-well plate, incubate the degrader with the tagged GSPT1 and CRBN proteins.

-

Add AlphaLISA acceptor beads conjugated to a capture antibody for one of the protein tags.

-

Add Alpha streptavidin-coated donor beads that bind to a biotinylated antibody for the other protein tag.

-

Incubate in the dark.

-

Read the plate on an Alpha-enabled plate reader.

-

Cellular GSPT1 Degradation Assay (Western Blotting)

-

Principle: This is the most common method to directly measure the reduction in cellular GSPT1 protein levels following treatment with a degrader.

-

Protocol Outline:

-

Seed cells and treat with a dose-response of the GSPT1 degrader for a specified time course (e.g., 4, 8, 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against GSPT1 and a loading control (e.g., β-actin or GAPDH).

-

Incubate with an HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.

-

Quantify band intensities to determine the percentage of GSPT1 degradation relative to the vehicle control.

-

Ubiquitination Assays

These assays confirm that the degradation of GSPT1 is mediated by the ubiquitin-proteasome system.

-

Principle: This assay biochemically reconstitutes the ubiquitination cascade in a test tube.

-

Protocol Outline:

-

Set up reactions containing E1 activating enzyme, E2 conjugating enzyme, the CRL4-CRBN E3 ligase complex, recombinant GSPT1 protein, and biotinylated-ubiquitin in a reaction buffer with ATP.

-

Add varying concentrations of the GSPT1 degrader.

-

Incubate the reactions at 37°C.

-

Stop the reaction and resolve the proteins by SDS-PAGE.

-

Transfer to a membrane and probe with streptavidin-HRP to detect polyubiquitinated GSPT1 as a high-molecular-weight smear.

-

-

Principle: This assay detects the ubiquitination of endogenous GSPT1 within cells.

-

Protocol Outline:

-

Treat cells with the GSPT1 degrader and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated GSPT1 to accumulate.

-

Lyse the cells and immunoprecipitate GSPT1 using a specific antibody.

-

Elute the immunoprecipitated proteins and analyze by Western blot using an anti-ubiquitin antibody to detect the ubiquitinated GSPT1.

-

Cell Viability and Apoptosis Assays

These assays determine the downstream functional consequences of GSPT1 degradation.

-

Principle: These assays measure metabolic activity (MTT) or intracellular ATP levels (CellTiter-Glo®) as an indicator of cell viability.

-

Protocol Outline:

-

Seed cells in a 96-well plate and treat with serial dilutions of the GSPT1 degrader.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the assay reagent (MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine cell viability and calculate the IC50 value.

-

-

Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.

-

Protocol Outline:

-

Treat cells with the GSPT1 degrader.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium (B1200493) iodide).

-

Incubate at room temperature, protected from light.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key aspects of the GSPT1 molecular glue degrader mechanism of action.

Caption: Signaling pathway of GSPT1 degradation induced by a molecular glue degrader.

Caption: General experimental workflow for the characterization of GSPT1 degraders.

Caption: Logical relationship of key events in the mechanism of action of GSPT1 degraders.

Conclusion

GSPT1 molecular glue degraders represent a promising class of anti-cancer therapeutics with a distinct and potent mechanism of action. By inducing the targeted degradation of GSPT1, these molecules effectively disrupt essential cellular processes in cancer cells, leading to their demise. A thorough understanding of their mechanism, facilitated by the experimental approaches detailed in this guide, is paramount for the continued development and optimization of this therapeutic strategy. The quantitative data provided serves as a valuable benchmark for researchers in the field, enabling the comparison and advancement of novel GSPT1-targeting agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Monte Rosa Therapeutics Announces Interim PK/PD and Clinical Data for MRT-2359 in Phase 1/2 Trial for MYC-Driven Solid Tumors - Monte Rosa Therapeutics [ir.monterosatx.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Ternary Complex Formation [promega.com.br]

An In-Depth Technical Guide to PROTAC GSPT1 Degraders

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of G1 to S phase transition 1 (GSPT1), a key factor in protein translation termination, has emerged as a promising therapeutic strategy in oncology. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of GSPT1 have demonstrated potent anti-tumor activity, particularly in cancers driven by oncogenes like MYC. These bifunctional molecules leverage the cell's ubiquitin-proteasome system to achieve selective elimination of GSPT1, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a comprehensive technical overview of PROTAC GSPT1 degraders, including their mechanism of action, a summary of their in vitro efficacy, detailed experimental protocols for their characterization, and a discussion of the downstream signaling consequences of GSPT1 degradation.

Introduction to GSPT1

G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a multifunctional protein critical for cellular homeostasis. Its canonical role is as a GTPase in the translation termination complex, where it partners with eRF1 to ensure accurate recognition of stop codons and the release of newly synthesized polypeptide chains.[1][2] Beyond this essential function, GSPT1 is implicated in cell cycle progression and apoptosis.[1][3]

Dysregulation of GSPT1 expression has been linked to the progression of various cancers, including liver, colon, and gastric cancers, as well as non-small cell lung cancer (NSCLC).[4] Elevated levels of GSPT1 can contribute to enhanced proliferation, invasion, and migration of cancer cells. This has positioned GSPT1 as a compelling target for therapeutic intervention.

PROTAC-Mediated Degradation of GSPT1

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. They consist of two distinct ligands connected by a flexible linker: one binds to the target protein (in this case, GSPT1), and the other recruits an E3 ubiquitin ligase. For GSPT1 degraders, the most commonly recruited E3 ligase is Cereblon (CRBN).

The formation of a GSPT1-PROTAC-CRBN ternary complex brings the E3 ligase into close proximity with GSPT1. This induced proximity triggers the transfer of ubiquitin molecules from an E2 conjugating enzyme to GSPT1, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple GSPT1 proteins. This event-driven pharmacology offers a significant advantage over traditional occupancy-based inhibitors.

Caption: Mechanism of PROTAC-mediated GSPT1 degradation.

Quantitative Data on GSPT1 Degraders

The efficacy of GSPT1 degraders is typically quantified by their half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and half-maximal inhibitory concentration (IC50) for cell viability. Below is a summary of preclinical data for several notable GSPT1 degraders.

| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation(s) |

| CC-90009 | 22Rv1 | 19 | >90 (implied) | - | |

| AML Cell Lines (panel of 11) | - | - | 3 - 75 | ||

| Compound 6 | MV4-11 (4h) | 9.7 | ~90 | - | |

| MV4-11 (24h) | 2.1 | >90 | - | ||

| Compound 7 | MV4-11 (4h) | >10,000 | 60 | - | |

| MV4-11 (24h) | 10 | 90 | - | ||

| Compound 34f | KG-1 | 0.269 | >95 | - | |

| BTX-1188 | MV-4-11 (6h, 3nM treatment) | <3 (implied) | >90 | - | |

| Myc-driven cell lines | - | - | 0.5 - 10 | ||

| Primary AML patient samples | - | - | 0.4 - 1.5 | ||

| MRT-2359 | Tumor Biopsies | - | ~60 | - | |

| MYC-driven cell lines | - | - | >30 & <300 | ||

| ORM-6151 | CD33-expressing cell lines | Picomolar range | - | - |

Downstream Signaling: The Integrated Stress Response

The degradation of GSPT1 leads to impaired translation termination, causing ribosome stalling at stop codons. This event triggers the Integrated Stress Response (ISR), a key cellular stress pathway. The accumulation of uncharged tRNAs activates the kinase GCN2, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).

Phosphorylation of eIF2α globally attenuates protein synthesis but paradoxically promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, induces the expression of a suite of genes involved in stress adaptation and, importantly, apoptosis. A key pro-apoptotic target of ATF4 is the transcription factor CHOP (DDIT3). The ATF4-CHOP axis ultimately tips the balance towards programmed cell death, which is the primary mechanism of anti-tumor activity for GSPT1 degraders.

Caption: GSPT1 degradation activates the Integrated Stress Response pathway.

Experimental Protocols

Western Blot for GSPT1 Degradation

This protocol is used to quantify the reduction in GSPT1 protein levels following treatment with a degrader.

Materials:

-

Cancer cell line of interest (e.g., MV4-11)

-

Complete culture medium

-

GSPT1 PROTAC degrader and DMSO (vehicle control)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GSPT1, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere (if applicable). Treat cells with a serial dilution of the GSPT1 degrader (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 4, 8, or 24 hours).

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Add RIPA buffer, scrape the cells, and incubate on ice for 30 minutes. Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-GSPT1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Visualize protein bands using an ECL substrate. Capture the image and quantify band intensities. Normalize GSPT1 band intensity to the loading control. Calculate the percentage of GSPT1 remaining relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (e.g., CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active cells, to determine the effect of the degrader on cell viability.

Materials:

-

Cancer cell line of interest

-

Opaque-walled 96-well plates

-

Complete culture medium

-

GSPT1 PROTAC degrader and DMSO (vehicle control)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 90 µL of medium in a 96-well plate. Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the GSPT1 degrader. Add 10 µL of the diluted compound or vehicle to the respective wells.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO2.

-

Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC50 value using non-linear regression analysis.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol is to confirm the PROTAC-induced interaction between GSPT1 and the E3 ligase (CRBN).

Materials:

-

Cell line of interest

-

GSPT1 PROTAC degrader

-

Proteasome inhibitor (e.g., MG132)

-

Co-IP lysis buffer (non-denaturing) with protease inhibitors

-

Anti-CRBN antibody and control IgG

-

Protein A/G magnetic beads

-

Western blot reagents

Procedure:

-

Cell Treatment: Treat cells with the GSPT1 degrader (at a concentration around the DC50) and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to stabilize the ternary complex.

-

Cell Lysis: Lyse the cells with Co-IP buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-CRBN antibody (or control IgG) overnight at 4°C.

-

Add Protein A/G beads to pull down the antibody-protein complexes.

-

-

Washing: Wash the beads several times with Co-IP buffer to remove non-specific binders.

-

Elution and Analysis: Elute the proteins from the beads by boiling in Laemmli buffer. Analyze the eluate by Western blotting using antibodies against GSPT1 and CRBN. A band for GSPT1 in the anti-CRBN immunoprecipitate from the PROTAC-treated sample (but not in the control) confirms the formation of the ternary complex.

Experimental and Developmental Workflow

The development and characterization of a GSPT1 PROTAC degrader follows a logical progression from initial design to in vivo validation.

Caption: A typical workflow for the development of a GSPT1 PROTAC degrader.

Conclusion

PROTAC GSPT1 degraders represent a powerful and innovative therapeutic modality, particularly for cancers with a dependency on high rates of protein translation. By catalytically inducing the degradation of GSPT1, these molecules trigger a potent, TP53-independent apoptotic response via the Integrated Stress Response pathway. The continued development of GSPT1 degraders, such as MRT-2359, BTX-1188, and ORM-6151, which are currently in or advancing towards clinical trials, holds significant promise for patients with difficult-to-treat malignancies. A thorough understanding of their mechanism, downstream effects, and the experimental methods used for their characterization is crucial for advancing this exciting class of therapeutics.

References

- 1. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GSPT1 Degrader-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

G1 to S phase transition 1 (GSPT1) has emerged as a compelling therapeutic target in oncology. As a key regulator of protein translation termination, its dysregulation is implicated in the progression of various cancers. The development of targeted protein degraders, specifically molecular glues, offers a novel therapeutic modality to eliminate GSPT1. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of GSPT1 degrader-1 (also known as compound 9q), a potent and selective molecular glue degrader of GSPT1.

Core Discovery and Efficacy

This compound was identified as a novel lenalidomide (B1683929) derivative with potent and selective GSPT1 degradation activity.[1] Its mechanism of action involves hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of GSPT1.[2] This targeted degradation leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Biological Activity

The biological activity of this compound has been characterized across various cancer cell lines. The key quantitative data are summarized in the tables below.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (GSPT1 Degradation) | U937 | 35 nM | [1] |

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Anti-proliferative Activity) | U937 | 0.019 µM | [1] |

| MOLT-4 | 0.006 µM | [1] | |

| MV-4-11 | 0.027 µM |

GSPT1 Signaling and a Glimpse into Cancer

GSPT1 plays a crucial role in the cell cycle, particularly in the transition from the G1 to the S phase. In cancer, GSPT1 can be involved in various signaling pathways that promote cell proliferation and survival. For instance, it can be part of the GSK-3β/CyclinD1 pathway, where its dysregulation can lead to uncontrolled cell cycle progression. The degradation of GSPT1 by molecular glues like this compound disrupts these pathways, leading to anti-tumor effects.

Mechanism of Action: GSPT1 Degradation

This compound functions as a molecular glue, inducing proximity between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the transfer of ubiquitin molecules to GSPT1, marking it for degradation by the proteasome.

Synthesis of this compound (Compound 9q)

The synthesis of this compound is based on the modification of a lenalidomide scaffold. While the specific, detailed reaction conditions and purification methods from the primary literature are not publicly available, a general synthetic approach can be outlined based on the structure of lenalidomide derivatives. The synthesis would likely involve the coupling of a substituted aromatic or heteroaromatic carboxylic acid with the 3-aminopiperidine-2,6-dione (B110489) core of lenalidomide.

Disclaimer: The following is a generalized, representative synthetic scheme and has not been adapted from the specific experimental procedures for this compound.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize this compound.

Disclaimer: These are generalized protocols and may not reflect the exact conditions used in the primary research for this compound.

Western Blot for GSPT1 Degradation

Objective: To quantify the reduction in GSPT1 protein levels following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GSPT1

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for the desired time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-GSPT1 antibody and the loading control antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the GSPT1 signal to the loading control.

Cell Viability Assay (CCK-8)

Objective: To determine the anti-proliferative activity of this compound.

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

-

CCK-8 Addition: Add CCK-8 reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To detect and quantify apoptosis induced by this compound.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for cancers dependent on GSPT1. Its potent and selective degradation of GSPT1, leading to cell cycle arrest and apoptosis, underscores the potential of molecular glues in oncology. The experimental workflows and data presented in this guide provide a comprehensive technical foundation for researchers and drug developers working in this exciting field. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

Unveiling the Architecture of Targeted Protein Degradation: A Technical Guide to the GSPT1-Degrader-CRBN Ternary Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address previously "undruggable" targets. At the heart of this approach lies the formation of a ternary complex, where a degrader molecule acts as a molecular glue, bringing together a target protein and an E3 ubiquitin ligase. This guide provides an in-depth technical overview of the structural biology of the ternary complex formed by the translation termination factor GSPT1, a molecular glue degrader, and the E3 ligase substrate receptor Cereblon (CRBN). We will delve into the quantitative biophysical and structural data, detailed experimental protocols for studying this complex, and the downstream signaling consequences of GSPT1 degradation, providing a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to GSPT1 and Targeted Degradation

G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the regulation of cell cycle progression and mRNA translation termination.[1] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[1] Traditional occupancy-based inhibitors often face challenges in achieving sustained pathway inhibition. Targeted protein degradation, utilizing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or molecular glues, offers an alternative and often more effective strategy by inducing the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]

GSPT1 degraders are small molecules that function as molecular glues, inducing a new protein-protein interaction between GSPT1 and Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[3] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. This event-driven pharmacology allows for sub-stoichiometric catalysis, where a single degrader molecule can induce the degradation of multiple target protein molecules.

The GSPT1-Degrader-CRBN Ternary Complex: A Structural Perspective

The formation of a stable and productive ternary complex is the cornerstone of successful GSPT1 degradation. The molecular glue sits (B43327) at the interface of GSPT1 and CRBN, creating a new binding surface and stabilizing the interaction. High-resolution structural studies, primarily through X-ray crystallography, have provided invaluable insights into the molecular determinants of this interaction.

Key Structural Features

Crystal structures of the GSPT1-degrader-CRBN ternary complex reveal that the degrader molecule binds to a shallow pocket on the surface of CRBN. This binding event induces a conformational change in CRBN, creating a composite binding site that is recognized by a specific structural motif on GSPT1, often a β-hairpin loop containing a critical glycine (B1666218) residue. The degrader molecule makes specific contacts with both GSPT1 and CRBN, acting as a true molecular adhesive.

Quantitative Structural and Biophysical Data

Several crystal structures of the GSPT1-degrader-CRBN ternary complex have been deposited in the Protein Data Bank (PDB), providing atomic-level details of the interactions. The table below summarizes key quantitative data from these structures and other biophysical studies.

| Complex | PDB ID | Resolution (Å) | R-Value (work/free) | Degrader | Reference |

| GSPT1-CC-885-CRBN-DDB1 | 5HXB | 3.60 | 0.224 / 0.273 | CC-885 | |

| GSPT1-CC-90009-CRBN-DDB1 | 6XK9 | 3.64 | 0.208 / 0.245 | CC-90009 | |

| GSPT1-Compound 1-CRBN-DDB1 | 9HNE | 3.90 | 0.259 / 0.336 | Compound 1 |

Table 1: Crystallographic Data for GSPT1-Degrader-CRBN Ternary Complexes. This table summarizes the resolution and R-values for key crystal structures, providing an indication of the quality of the structural data.

| Degrader | Assay Type | Cell Line | Parameter | Value | Reference |

| CC-885 | Antiproliferation | AML cell lines | IC50 | 10 nM - 1 µM | |

| CC-90009 | Antiproliferation | AML cell lines | IC50 | 3 - 75 nM | |

| CC-90009 | Cell Viability | Primary AML cells | EC50 | 21 nM | |

| SJ6986 | GSPT1 Degradation | MV4-11 | DC50 (4h) | 9.7 nM | |

| SJ6986 | GSPT1 Degradation | MV4-11 | DC50 (24h) | 2.1 nM |

Table 2: Quantitative Biological Activity of GSPT1 Degraders. This table provides key metrics for the biological activity of prominent GSPT1 degraders, including their potency in inhibiting cell proliferation and inducing GSPT1 degradation.

Mechanism of Action and Downstream Signaling

The degradation of GSPT1 triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The primary mechanism involves the activation of the Integrated Stress Response (ISR).

References

Downstream Signaling Effects of GSPT1 Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a crucial protein involved in the termination of protein synthesis. Its targeted degradation, primarily through the use of proteolysis-targeting chimeras (PROTACs) and molecular glues, has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth overview of the downstream signaling effects of GSPT1 degradation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows. The degradation of GSPT1 leads to impaired translation termination, activation of the integrated stress response (ISR), and subsequent apoptosis in cancer cells, often in a TP53-independent manner. Furthermore, GSPT1 degradation has been shown to impact the expression of key oncogenic drivers, including c-Myc. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on GSPT1-targeting therapeutics.

Introduction to GSPT1 and its Degradation

GSPT1 is a GTPase that forms a complex with eRF1 to mediate the termination of translation at stop codons.[1][2] This process is essential for releasing newly synthesized polypeptide chains from the ribosome.[2] Beyond its role in translation, GSPT1 is also implicated in cell cycle progression and mRNA decay.[3][4] Due to its critical functions, GSPT1 has become an attractive target for therapeutic intervention, particularly in cancers where it is often overexpressed.

Targeted degradation of GSPT1 is achieved through the use of heterobifunctional molecules like PROTACs and molecular glues such as CC-90009. These molecules induce the formation of a ternary complex between GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional inhibition, as it eliminates the entire protein from the cell.

Core Signaling Pathways Affected by GSPT1 Degradation

The degradation of GSPT1 triggers a cascade of downstream signaling events, primarily centered around the disruption of protein synthesis and the activation of cellular stress responses.

Impaired Translation Termination and Ribosome Recycling

The primary and most immediate consequence of GSPT1 degradation is the impairment of translation termination. In the absence of functional GSPT1, the ribosome fails to efficiently terminate translation at stop codons. This leads to ribosomal stalling and read-through of the stop codon.

Following termination, the ribosome recycling factor ABCE1 is recruited to split the ribosome into its 40S and 60S subunits, making them available for new rounds of translation. GSPT1, in complex with eRF1, plays a role in this process. Degradation of GSPT1 can therefore also disrupt efficient ribosome recycling.

Activation of the Integrated Stress Response (ISR)

A major downstream consequence of GSPT1 degradation and subsequent ribosome stalling is the activation of the Integrated Stress Response (ISR). The ISR is a cellular signaling network that is activated by various stress conditions, including amino acid starvation and ribosome dysfunction. Ribosome stalling leads to an accumulation of uncharged tRNAs, which activates the GCN2 kinase. GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).

Phosphorylation of eIF2α leads to a global reduction in protein synthesis but selectively increases the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis. The induction of ATF4 is a key mediator of the pro-apoptotic effects of GSPT1 degradation.

Induction of Apoptosis

The culmination of the downstream signaling events triggered by GSPT1 degradation is the induction of apoptosis, or programmed cell death. This is a key mechanism by which GSPT1 degraders exert their anti-cancer effects. The apoptotic response is often independent of the tumor suppressor protein p53 (TP53), which is significant as TP53 is frequently mutated in cancer.

The induction of apoptosis is mediated, at least in part, by the ATF4-driven transcription of pro-apoptotic genes. Additionally, the general disruption of protein synthesis can lead to a decrease in the levels of short-lived anti-apoptotic proteins, further tipping the cellular balance towards apoptosis.

Regulation of c-Myc

The oncoprotein c-Myc is a critical driver of cell proliferation and is frequently deregulated in cancer. Recent studies have revealed a positive co-regulatory feedback loop between MYC and GSPT1. MYC can promote the transcription of GSPT1, while GSPT1, in turn, is involved in the efficient translation of MYC mRNA.

Degradation of GSPT1 has been shown to reduce the protein levels of c-Myc. This provides an additional mechanism by which GSPT1 degraders can exert their anti-proliferative effects, particularly in MYC-driven cancers. Dual degraders that target both MYC and GSPT1 have shown profound synergistic effects in inducing cancer cell death.

Quantitative Data on the Effects of GSPT1 Degradation

The following tables summarize key quantitative data from studies on GSPT1 degraders.

Table 1: GSPT1 Degradation Potency

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |

| CC-90009 | MV4-11 | 9.7 | ~90 | 4 | |

| CC-90009 | MV4-11 | 2.1 | >90 | 24 | |

| Compound 6 | MV4-11 | 9.7 | ~90 | 4 | |

| Compound 6 | MV4-11 | 2.1 | >90 | 24 | |

| Compound 7 | MV4-11 | >1000 | ~60 | 4 | |

| Compound 7 | MV4-11 | 10 | ~90 | 24 | |

| SJ6986 | MV4-11 | 9.7 | ~90 | 4 | |

| SJ6986 | MV4-11 | 2.1 | >90 | 24 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of GSPT1 Degraders

| Compound | Cell Line | IC50 (nM) | Time (h) | Reference |

| CC-90009 | 11 AML cell lines | 3 - 75 | Not specified | |

| CC-90009 | Kasumi-1 | 34.1 ± 7.8 | 24 | |

| CC-90009 | Kasumi-1 | 19.4 ± 8.9 | 48 | |

| CC-90009 | Kasumi-1 | 8.1 ± 2.1 | 72 | |

| Compound 26 | MM1.S | 0.004 ± 0.001 | 48 | |

| CC-885 | MM1.S | 0.013 ± 0.002 | 48 |

IC50: Half-maximal inhibitory concentration.

Table 3: Effects on Downstream Signaling Molecules

| Treatment | Cell Line | Protein | Change in Protein Level | Reference |

| CC-90009 | KG-1 | GSPT1 | Selective reduction | |

| CC-885 | MOLM13 | ATF4 | Upregulation | |

| GT19715 | HL-60 | c-Myc | Degradation (IC50 = 1.5 nM) | |

| GSPT1 knockdown | HL-60 | c-Myc | Reduction | |